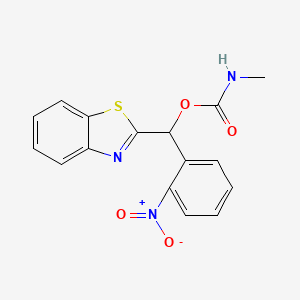
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is a complex organic compound that features a benzothiazole ring fused with a nitrophenyl group and a carbamate moiety. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as sodium metabisulfite .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the process and reduce production costs .
化学反応の分析
Types of Reactions
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include dimethylformamide (DMF), sodium metabisulfite, and hydrogen peroxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
作用機序
The mechanism of action of (1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction disrupts various cellular processes, leading to the compound’s antimicrobial and anticancer effects .
類似化合物との比較
Similar Compounds
N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro[1,1′-biphenyl]-4-yl)propanamide: This compound shares the benzothiazole core but differs in its substituents, leading to different biological activities.
N-(Benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These derivatives exhibit anti-inflammatory properties and are structurally similar but have different pharmacological profiles.
Uniqueness
(1,3-Benzothiazol-2-yl-(2-nitrophenyl)methyl) N-methylcarbamate is unique due to its combination of a benzothiazole ring, nitrophenyl group, and carbamate moiety. This unique structure imparts a wide range of biological activities, making it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
104030-04-8 |
|---|---|
分子式 |
C16H13N3O4S |
分子量 |
343.4 g/mol |
IUPAC名 |
[1,3-benzothiazol-2-yl-(2-nitrophenyl)methyl] N-methylcarbamate |
InChI |
InChI=1S/C16H13N3O4S/c1-17-16(20)23-14(10-6-2-4-8-12(10)19(21)22)15-18-11-7-3-5-9-13(11)24-15/h2-9,14H,1H3,(H,17,20) |
InChIキー |
HNKVIQQHMKGPTE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)OC(C1=CC=CC=C1[N+](=O)[O-])C2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)

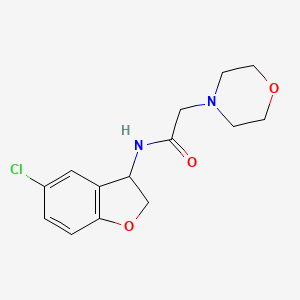
![3-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]naphthalene-1,5-disulfonic acid](/img/structure/B14330241.png)

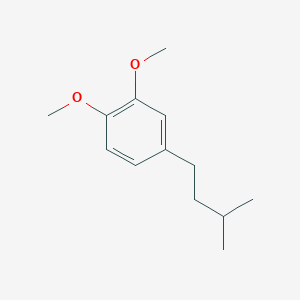
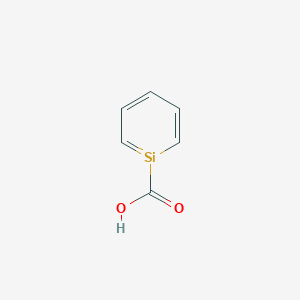
![2-[(Chloroethynyl)sulfanyl]-2-methylpropane](/img/structure/B14330262.png)
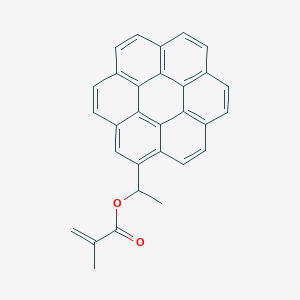
![1-[3-(Dimethylamino)propyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B14330272.png)
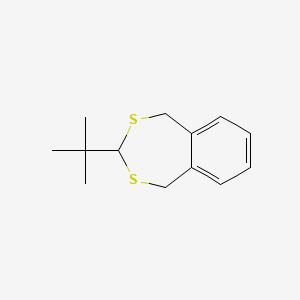
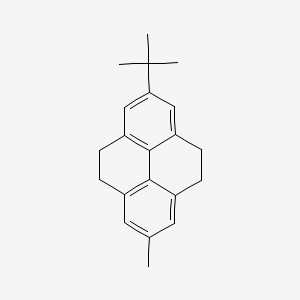
![1-[(Decylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14330308.png)
![1-Phenyl-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14330314.png)
